molecular formula C9H16N2O B1144064 8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride CAS No. 1251008-10-2

8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride

Cat. No.: B1144064
CAS No.: 1251008-10-2
M. Wt: 168.23614
InChI Key:
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Description

8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride is a useful research compound. Its molecular formula is C9H16N2O and its molecular weight is 168.23614. The purity is usually 95%.
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Scientific Research Applications

Antiviral Applications

Compounds structurally similar to 8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride, particularly those in the 1-thia-4-azaspiro[4.5]decan-3-one series, have demonstrated promising antiviral activities. Specifically, certain derivatives have shown significant inhibitory effects against human coronavirus, including the inhibition of coronavirus 229E replication. This suggests potential applications in antiviral drug development, highlighting the scaffold's relevance for creating new antiviral molecules (Apaydın et al., 2019).

Anticonvulsant Properties

The azaspiro[4.5]decan series, closely related to this compound, has been found to possess notable anticonvulsant properties. Studies have shown that certain N-phenylamino derivatives of this compound exhibited significant anti-seizure effects in animal models, highlighting a potential pathway for the development of new anticonvulsant medications (Kamiński et al., 2008).

Anticancer Activity

This compound and its analogs have shown promising results in cancer research. A series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives exhibited moderate to potent activity against various cancer cell lines, such as lung, breast, and cervical cancer cells. This points to the potential of these compounds in developing new anticancer therapies (Yang et al., 2019).

Synthesis and Structural Analysis

Research has also focused on the synthesis processes and structural analysis of compounds related to this compound. These studies provide valuable insights into the chemical properties and potential modifications of these compounds, aiding in the development of new derivatives with enhanced biological activities (Mandzhulo et al., 2016).

Mechanism of Action

While the exact mechanism of action for “8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride” is not specified, related 2,8-diazaspiro[4.5]decan-1-one derivatives have been described as selective TYK2/JAK1 inhibitors . Another study found that a series of 2,8-diazaspiro[4.5]decan-1-one derivatives acted as potent RIPK1 inhibitors .

Future Directions

The future research directions for “8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride” and related compounds could involve further exploration of their potential as selective inhibitors for various kinases . These compounds could have significant implications in the development of new therapeutic strategies.

Properties

IUPAC Name

8-amino-1-azaspiro[4.5]decan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.ClH/c10-7-1-4-9(5-2-7)6-3-8(12)11-9;/h7H,1-6,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVAFUSBIDBYWHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1N)CCC(=O)N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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